molecular formula C27H30O6 B1681905 Sofalcone CAS No. 64506-49-6

Sofalcone

Cat. No.: B1681905
CAS No.: 64506-49-6
M. Wt: 450.5 g/mol
InChI Key: GFWRVVCDTLRWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Sofalcone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Sofalcone has a wide range of scientific research applications:

Comparison with Similar Compounds

Sofalcone is compared with other similar compounds, such as:

This compound’s unique combination of anti-bacterial, anti-inflammatory, and mucosal protective effects sets it apart from other similar compounds, making it a valuable agent in the treatment of gastrointestinal disorders .

Biological Activity

Sofalcone, a synthetic analog derived from the natural phenol sophoradin, has gained attention for its diverse biological activities, particularly in gastroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by various studies and case reports.

  • Chemical Formula : C27H30O6
  • Molecular Weight : 450.5235 g/mol
  • Structure : this compound is characterized by its complex structure, which contributes to its biological activity.

This compound exhibits several mechanisms that underline its biological efficacy:

  • Mucosal Protection : It acts as a mucosal protective agent by enhancing the gastric mucosal barrier and promoting healing in gastric injuries.
  • Helicobacter pylori Inhibition : this compound has been shown to inhibit the growth of Helicobacter pylori, a bacterium linked to peptic ulcers. It reduces bacterial adhesion to gastric epithelial cells and exhibits anti-urease activity, which is crucial for the survival of H. pylori in acidic environments .
  • Anti-inflammatory Effects : Recent studies have identified high mobility group box 1 (HMGB1) as a key target for this compound's anti-inflammatory activity, particularly in intestinal inflammation .

Case Studies and Trials

  • H. pylori Eradication :
    • A clinical trial involving 165 patients with peptic ulcers demonstrated that the addition of this compound to a standard triple therapy regimen significantly increased the cure rate of H. pylori infection from 78.2% to 87.0% .
    • The study compared three groups: one receiving standard treatment, one receiving this compound with standard treatment, and another receiving an alternative mucoprotective agent, polaprezinc.
  • Gastric Cell Proliferation :
    • Research on gastritis rats indicated that this compound administration led to increased gastric cell proliferation, particularly in the pyloric gland, suggesting its role in tissue regeneration .

In vitro and In vivo Studies

Study TypeFindings
In vitro This compound demonstrated a minimum inhibitory concentration (MIC) against H. pylori ranging from 55-222 μmol/L, indicating its direct bactericidal effect .
In vivo Administration of this compound improved atrophic changes in gastric tissues of experimental models, leading to normalization of cell proliferation rates .

Safety and Adverse Effects

The safety profile of this compound has been assessed through various clinical trials. Adverse events were generally mild and included gastrointestinal symptoms such as diarrhea and nausea. The incidence of adverse events was comparable across treatment groups, indicating a favorable safety profile when used as an adjunct therapy .

Properties

IUPAC Name

2-[5-(3-methylbut-2-enoxy)-2-[3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWRVVCDTLRWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023586
Record name Sofalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64506-49-6
Record name Sofalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64506-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sofalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofalcone
Reactant of Route 2
Reactant of Route 2
Sofalcone
Reactant of Route 3
Sofalcone
Reactant of Route 4
Reactant of Route 4
Sofalcone
Reactant of Route 5
Reactant of Route 5
Sofalcone
Reactant of Route 6
Reactant of Route 6
Sofalcone
Customer
Q & A

Q1: How does sofalcone exert its cytoprotective effects?

A1: this compound demonstrates cytoprotective activity through various mechanisms:

  • Strengthening the Gastric Mucosal Barrier: It enhances the physicochemical properties of gastric mucus. Studies show that this compound administration increases mucus gel thickness, sulfo- and sialomucin content, H+ retardation capacity, viscosity, and hydrophobicity. [, ]
  • Modulating Prostaglandin Metabolism: this compound increases prostaglandin E2 (PGE2) levels in gastric mucosa. It achieves this by stimulating PGE2 production and inhibiting 15-hydroxyprostaglandin dehydrogenase (15-HPGD), the enzyme responsible for PGE2 degradation. [, , , , ]
  • Promoting Healing and Regeneration: this compound accelerates the healing of gastric ulcers by promoting microvascular and connective tissue regeneration. This is linked to its ability to stimulate basic fibroblast growth factor (bFGF) production and increase the number of endothelial cells and myofibroblasts in damaged areas. [, , ]
  • Antioxidant Activity: this compound exhibits antioxidant properties, protecting gastric mucosa from ischemia-reperfusion injury by inhibiting lipid peroxidation and scavenging superoxide radicals. []

Q2: Does this compound interact with Helicobacter pylori?

A2: While not a primary antibiotic, this compound demonstrates several effects against Helicobacter pylori :

  • Antibacterial Activity: this compound displays direct antibacterial activity against H. pylori. [, , ]
  • Inhibition of Adherence and Virulence Factors: It inhibits H. pylori adhesion to gastric mucin, reduces vacuolating toxin production, and suppresses lipolytic activity, potentially mitigating mucosal damage. [, , ]
  • Modulation of Immune Response: this compound inhibits the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) by monocytes stimulated with H. pylori extracts. []

Q3: What is the molecular structure of this compound?

A: this compound is a synthetic isoprenyl chalcone derivative. Its chemical name is 2'-carboxymethoxy-4,4'-bis(3-methyl-2-butenyloxy)-chalcone. [, ]

Q4: What are the molecular formula and weight of this compound?

A: The molecular formula for this compound is C26H32O6, and its molecular weight is 440.53 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A: Research articles mention using HPLC-UV methods for the detection and quantification of this compound and its metabolites in biological samples. This suggests the use of UV-Vis spectroscopy for its characterization. [, ]

Q6: What is known about the stability of this compound under various conditions?

A: While specific stability data is limited in the provided research, studies highlight the use of this compound in various formulations, including oral suspensions, powders, and potentially, microcapsules. This implies a degree of stability under typical formulation conditions. [, , ]

Q7: Are there any strategies to improve this compound's formulation and bioavailability?

A: Research explores the development of this compound solid dispersions using polyethylene glycols (PEG) as carriers to enhance its dissolution rate, potentially improving bioavailability. [] Additionally, the development of this compound alginate microcapsules using emulsion techniques has been investigated as a potential strategy for controlled release and targeted delivery. []

Q8: What is the pharmacokinetic profile of this compound?

A: Studies in healthy volunteers demonstrate that this compound is absorbed after oral administration, reaching peak plasma concentrations (Cmax) within 0.7-0.9 hours (Tmax). The elimination half-life (t1/2) ranges from 2.17 to 3.88 hours, and no significant accumulation is observed after multiple doses. The pharmacokinetics do not appear to differ significantly between males and females. []

Q9: Has the efficacy of this compound been evaluated in clinical trials?

A: While the provided research doesn't cite specific clinical trials, several papers highlight the clinical use of this compound as an anti-ulcer drug. Studies indicate its effectiveness in treating chronic gastric ulcers in rats, with histological evidence of accelerated healing, mucosal regeneration, and increased collagen fiber development. [] Clinical studies also point to its potential in improving the eradication rate of H. pylori infection when combined with standard triple therapy regimens. [, ]

Q10: What is the safety profile of this compound?

A: Although limited information on toxicity is available within the provided research, the papers consistently indicate a favorable safety profile for this compound. Clinical studies report a low incidence of generally mild adverse effects, even with long-term administration. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.